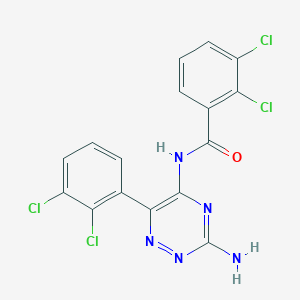
Lamotrigine impurity I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lamotrigine impurity I is a byproduct formed during the synthesis of lamotrigine, a broad-spectrum antiepileptic drug used to treat various types of seizures and bipolar disorder . This compound is one of several impurities that can be present in the final pharmaceutical product, and its identification and quantification are crucial for ensuring the safety and efficacy of the medication .
准备方法
The preparation of lamotrigine impurity I involves synthetic routes similar to those used for the production of lamotrigine itself. The synthesis typically involves the reaction of 2,3-dichlorobenzoyl chloride with 3-amino-5-methylisoxazole to form an intermediate, which is then cyclized to produce lamotrigine . During this process, various impurities, including this compound, can be formed. Industrial production methods often involve optimizing reaction conditions such as temperature, pH, and the concentration of reagents to minimize the formation of impurities .
化学反应分析
Lamotrigine impurity I can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce a hydroxylated derivative, while reduction may yield a dechlorinated product .
科学研究应用
Lamotrigine impurity I has several scientific research applications, including:
作用机制
Lamotrigine acts by inhibiting voltage-sensitive sodium channels, which reduces the release of excitatory neurotransmitters such as glutamate and aspartate . This action helps to stabilize neuronal membranes and prevent seizures . The molecular targets and pathways involved in the action of lamotrigine impurity I are likely similar, but further research is needed to confirm this .
相似化合物的比较
Lamotrigine impurity I can be compared with other impurities formed during the synthesis of lamotrigine, such as:
Lamotrigine impurity A: 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one.
Lamotrigine impurity B: (E)-2-(2,3-dichlorophenyl)-2-(guanidinimino)acetonitrile.
Lamotrigine impurity C: (2Z)-2-(Diaminomethylidene)-diazanylideneacetonitrile.
Lamotrigine impurity D: 3,5-Didesamino-3,5-dioxo lamotrigine.
Each of these impurities has unique chemical structures and properties, which can affect their behavior and interactions in different environments. This compound is unique in its specific formation pathway and its potential effects on the overall safety and efficacy of the lamotrigine medication .
属性
分子式 |
C16H9Cl4N5O |
|---|---|
分子量 |
429.1 g/mol |
IUPAC 名称 |
N-[3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]-2,3-dichlorobenzamide |
InChI |
InChI=1S/C16H9Cl4N5O/c17-9-5-1-3-7(11(9)19)13-14(23-16(21)25-24-13)22-15(26)8-4-2-6-10(18)12(8)20/h1-6H,(H3,21,22,23,25,26) |
InChI 键 |
JHCWSDOIAHMCNG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)NC(=O)C3=C(C(=CC=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


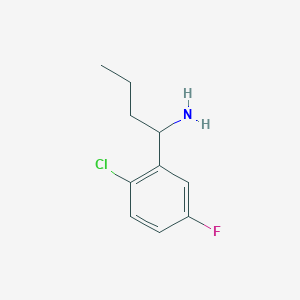
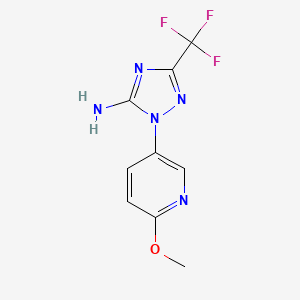
![6-(tert-Butylsulfonyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13054960.png)
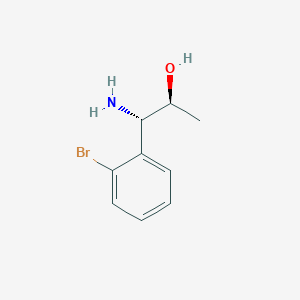
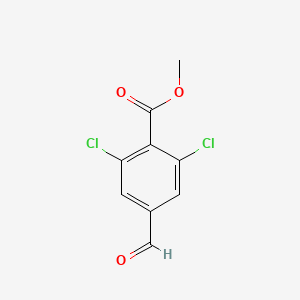
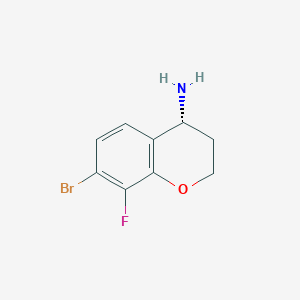
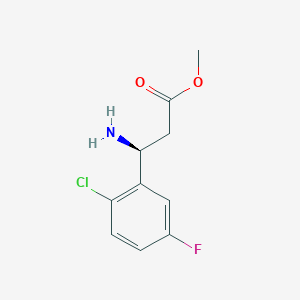
![7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one](/img/structure/B13054984.png)
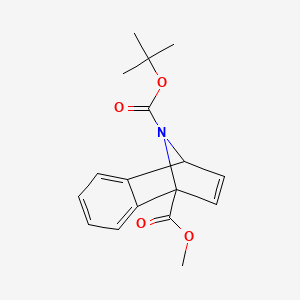
![4-(2,2-Dimethylhydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13055013.png)
![cis-Octahydro-1H-cyclopenta[C]pyridine hcl](/img/structure/B13055019.png)
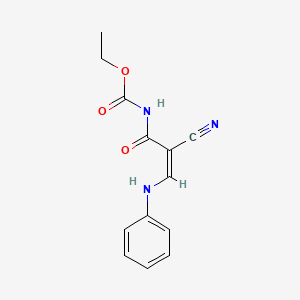
![3-chloro-2-{2-[(1E,3E)-2-(4-chlorobenzenesulfonyl)-3-{[(2,6-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]hydrazin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B13055027.png)

